2-Allyl-4-ethoxyphenol

説明

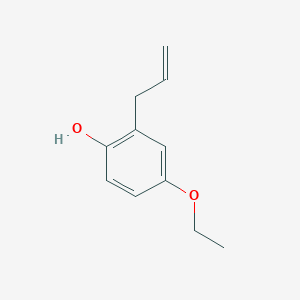

Structure

2D Structure

特性

IUPAC Name |

4-ethoxy-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-5-9-8-10(13-4-2)6-7-11(9)12/h3,6-8,12H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNKNSRKIJBFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366538 | |

| Record name | 2-allyl-4-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142875-24-9 | |

| Record name | 2-allyl-4-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Allyl-4-ethoxyphenol: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the synthesis of 2-Allyl-4-ethoxyphenol, a valuable substituted phenol derivative for researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through a robust two-step process commencing with the O-allylation of 4-ethoxyphenol, followed by a thermal Claisen rearrangement. This document details the underlying chemical principles, experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via two sequential core reactions:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-ethoxyphenol is alkylated using an allyl halide, typically allyl bromide, in the presence of a weak base such as potassium carbonate. This reaction yields the intermediate, 4-ethoxyphenyl allyl ether.

-

Aromatic Claisen Rearrangement: The 4-ethoxyphenyl allyl ether undergoes a thermal[1][1]-sigmatropic rearrangement.[1][2][3] This intramolecular process leads to the formation of the desired product, this compound, where the allyl group has migrated to the ortho position of the phenolic hydroxyl group.[4][5]

The overall synthetic scheme is presented below:

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | White crystalline solid | 63-66 | 246-247 |

| 4-Ethoxyphenyl allyl ether | C₁₁H₁₄O₂ | 178.23 | - | - | - |

| This compound | C₁₁H₁₄O₂ | 178.23 | - | - | - |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 4-Ethoxyphenyl allyl ether (Williamson Ether Synthesis)

This procedure outlines the O-allylation of 4-ethoxyphenol.

Materials:

-

4-Ethoxyphenol

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxyphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethoxyphenyl allyl ether.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Claisen Rearrangement)

This procedure describes the thermal rearrangement of 4-ethoxyphenyl allyl ether.

Materials:

-

4-Ethoxyphenyl allyl ether

-

High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) (optional)

-

1 M Sodium hydroxide solution

-

3 M Hydrochloric acid solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Place the 4-ethoxyphenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. The reaction can be run neat (without solvent) or in a high-boiling point solvent.

-

Heat the reaction mixture to a temperature between 200-250 °C under a nitrogen atmosphere.

-

Maintain this temperature for 1-3 hours. Monitor the progress of the rearrangement by TLC.

-

Cool the reaction mixture to room temperature.

-

Dissolve the crude product in diethyl ether and extract with 1 M sodium hydroxide solution. The desired phenolic product will move to the aqueous basic layer.

-

Separate the aqueous layer and acidify it to a pH of approximately 2 with 3 M hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Reaction Mechanisms and Workflows

Claisen Rearrangement Mechanism

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state.[2][4] The reaction involves the[1][1]-sigmatropic rearrangement of the allyl phenyl ether, leading to a dienone intermediate which then tautomerizes to the more stable aromatic phenol.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure from starting materials to the final purified product.

Safety Considerations

-

4-Ethoxyphenol: Harmful if swallowed. Causes skin and serious eye irritation.

-

Allyl bromide: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Acetone and Diethyl ether: Highly flammable liquids and vapors.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The high-temperature Claisen rearrangement should be conducted with caution, using appropriate heating equipment and ensuring the apparatus is securely clamped.

References

The Inferred Mechanism of Action of 2-Allyl-4-ethoxyphenol: A Technical Guide for Researchers

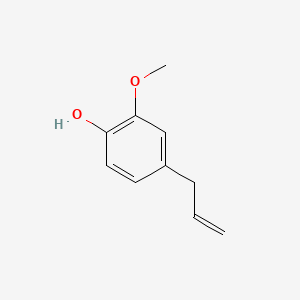

Disclaimer: Direct experimental studies on the mechanism of action of 2-Allyl-4-ethoxyphenol are not currently available in the public domain. This technical guide provides a comprehensive overview of its inferred mechanism of action based on the well-documented biological activities of structurally analogous compounds, primarily eugenol (2-allyl-4-methoxyphenol) and other substituted phenols. The information presented herein is intended to guide future research and drug development efforts.

Core Postulated Biological Activities

Based on the activities of its structural analogues, this compound is predicted to primarily exert anti-inflammatory and antioxidant effects. These activities are likely mediated through the modulation of key cellular signaling pathways.

Inferred Anti-Inflammatory Mechanism of Action

The anti-inflammatory properties of phenolic compounds similar to this compound are largely attributed to the inhibition of pro-inflammatory signaling cascades. The two primary pathways likely affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Structurally related compounds, such as eugenol, have been shown to suppress this pathway.[1] It is therefore plausible that this compound acts by:

-

Preventing the degradation of IκBα: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound may inhibit the kinases responsible for IκBα phosphorylation (IKK complex), thus stabilizing the NF-κB-IκBα complex in the cytoplasm.

-

Inhibiting NF-κB nuclear translocation and DNA binding: By preventing IκBα degradation, the nuclear translocation of the active NF-κB p65/p50 dimer is blocked, thereby preventing the transcription of target genes such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Modulation of MAPK Signaling Pathways

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Eugenol has been observed to inhibit the phosphorylation of these MAPKs.[1] Therefore, this compound likely modulates inflammation by:

-

Inhibiting the phosphorylation of ERK, JNK, and p38: By preventing the activation of these kinases, this compound can block the downstream activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes.

Inferred Antioxidant Mechanism of Action

The antioxidant effects of phenolic compounds are generally twofold: direct radical scavenging and the upregulation of endogenous antioxidant systems.

Direct Radical Scavenging Activity

The phenolic hydroxyl group in this compound is a key structural feature that allows it to donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Structurally similar compounds can induce the nuclear translocation of Nrf2. It is hypothesized that this compound can:

-

Induce Nrf2 dissociation from Keap1: This may occur through the modification of cysteine residues on Keap1.

-

Promote Nrf2 nuclear translocation: Once released from Keap1, Nrf2 translocates to the nucleus.

-

Activate Antioxidant Response Element (ARE): In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Quantitative Data for Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes the reported inhibitory concentrations (IC50) for its close analogue, eugenol, and some of its derivatives against key inflammatory enzymes. This data can serve as a preliminary guide for estimating the potential potency of this compound.

| Compound | Target | IC50 (µM) | Reference |

| Eugenol | COX-2 | >100 | [2] |

| Eugenol | 15-LOX | >100 | [2] |

| Methyl eugenol | 15-LOX | 46.3 | [2] |

| Acetyl eugenol | COX-2 | >100 | [2] |

| Eugenol Derivative 1C | PPARγ | 10.65 | [3] |

| Eugenol Derivative 1C | Anti-inflammatory (in vitro) | 133.8 | [3] |

Experimental Protocols for Key Assays

The following are generalized protocols for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

References

- 1. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-Allyl-4-ethoxyphenol: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-4-ethoxyphenol, a phenolic compound with potential for biological activity, remains a sparsely explored molecule in the scientific literature. This technical guide provides a comprehensive overview of its chemical characterization, drawing parallels with closely related and well-studied analogs to infer potential biological activities and suggest avenues for future research. While specific experimental data on this compound is limited, this document serves as a foundational resource for researchers interested in investigating its therapeutic potential. All quantitative data is summarized for clarity, and hypothetical experimental protocols and signaling pathways are presented to guide future studies.

Chemical Characterization

This compound (CAS 142875-24-9) is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Its structure features a phenol ring substituted with an allyl group at position 2 and an ethoxy group at position 4.

| Property | Value | Reference |

| CAS Number | 142875-24-9 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | C=CCC1=C(C=C(C=C1)OCC)O | |

| InChI | InChI=1S/C11H14O2/c1-3-5-9-8-10(13-4-2)6-7-11(9)12/h3,6-8,12H,1,4-5H2,2H3 |

Predicted Physicochemical Properties:

| Property | Predicted Value |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 178.09938 g/mol |

| Topological Polar Surface Area | 29.5 Ų |

Synthesis and Spectroscopic Analysis

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Expected Spectroscopic Data:

Based on the structure of this compound and data from analogous compounds such as 2-Allyl-4-methoxyphenol, the following spectral characteristics can be anticipated:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the allyl group (vinyl and methylene protons), ethoxy group (ethyl protons), aromatic protons, and the phenolic hydroxyl proton. |

| ¹³C NMR | Resonances for the allyl, ethoxy, and aromatic carbons. |

| IR | A broad absorption band for the phenolic O-H stretch, C-H stretches for aromatic and aliphatic groups, C=C stretch for the allyl group, and C-O stretches for the ether and phenol. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 178.23. |

Potential Biological Activities and Pharmacological Profile

Due to the lack of specific studies on this compound, its biological activities can be inferred from the known properties of structurally similar compounds, particularly eugenol (4-allyl-2-methoxyphenol) and other substituted phenols. These related compounds exhibit a range of activities, suggesting that this compound may possess:

-

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is a key functional group for this activity.

-

Anti-inflammatory Effects: Many phenolic compounds modulate inflammatory pathways, potentially by inhibiting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

-

Antimicrobial Properties: The phenolic structure can disrupt microbial cell membranes and interfere with essential cellular processes.

-

Anticancer Potential: Some eugenol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3]

Proposed Research Workflow for Biological Evaluation:

Caption: Workflow for the biological evaluation of this compound.

Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, experimental protocols based on standard methodologies for characterizing compounds with similar structures.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid) in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound or control solution to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Potential Signaling Pathways

Based on the activities of related phenolic compounds, this compound could potentially modulate key cellular signaling pathways.

Potential Anti-inflammatory Signaling Pathway:

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Pro-apoptotic Signaling Pathway in Cancer Cells:

Caption: Potential induction of apoptosis via ROS generation.

Conclusion and Future Directions

This compound represents an understudied molecule with significant potential for biological activity based on the known properties of its structural analogs. This guide provides a framework for initiating research into its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a robust synthetic protocol and complete spectroscopic characterization.

-

In Vitro Screening: Comprehensive screening for a wide range of biological activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluation of its therapeutic potential and toxicological profile in relevant animal models.

By systematically investigating these areas, the scientific community can unlock the full potential of this compound for applications in drug discovery and development.

References

The Biological Potential of 2-Allyl-4-ethoxyphenol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of 2-Allyl-4-ethoxyphenol (CAS 142875-24-9). Due to a notable absence of direct experimental data on this specific molecule in publicly accessible literature, this document extrapolates its potential antioxidant, anti-inflammatory, and antimicrobial properties based on the well-documented activities of structurally analogous compounds, primarily eugenol (4-allyl-2-methoxyphenol) and other related phenolic derivatives. This guide summarizes key quantitative data from analogous compounds, details relevant experimental protocols for biological evaluation, and visualizes pertinent signaling pathways and experimental workflows to provide a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related molecules.

Introduction

Phenolic compounds are a well-established class of molecules known for a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2] The structural features of these compounds, such as the presence of a hydroxyl group on an aromatic ring, are crucial for their bioactivity. This compound belongs to this class and is a structural analog of eugenol, a major component of clove oil with extensive research backing its therapeutic properties.[1][2][3] The key structural difference lies in the substitution of a methoxy group in eugenol with an ethoxy group in this compound. This modification, while seemingly minor, can influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby potentially modulating its biological profile.

This guide aims to bridge the current knowledge gap by providing a predictive overview of this compound's biological potential, grounded in the established structure-activity relationships (SAR) of related phenolic compounds.

Predicted Biological Activities and Quantitative Data from Analogs

Based on the biological profiles of structurally similar phenolic compounds, this compound is predicted to exhibit significant antioxidant, anti-inflammatory, and antimicrobial activities. The free phenolic hydroxyl group is anticipated to be a key contributor to its radical scavenging and hydrogen-donating capabilities, which are central to its antioxidant action. The allyl group and the overall lipophilicity of the molecule are expected to play a role in its interaction with cellular membranes and its potential antimicrobial and anti-inflammatory effects.

The following tables summarize quantitative data for biological activities of compounds structurally related to this compound.

Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds

| Compound | Assay | IC50 / EC50 | Reference |

| Eugenol | DPPH Radical Scavenging | IC50: 0.75 mM | [4] |

| Isoeugenol | DPPH Radical Scavenging | IC50: 0.11 mM | [1] |

| 2-Allylphenol | DPPH Radical Scavenging | - | [5] |

| Eugenol | ABTS Radical Scavenging | TEAC: 1.083 | [4] |

| Isoeugenol | ABTS Radical Scavenging | TEAC: 0.812 | [1] |

Table 2: Anti-inflammatory Activity of Structurally Related Phenolic Compounds

| Compound | Assay | Cell Line | IC50 | Reference |

| Eugenol | Nitric Oxide (NO) Inhibition | RAW 264.7 | - | [6] |

| 2-Methoxy-4-vinylphenol | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~20 µM | [7] |

Table 3: Antimicrobial Activity of Structurally Related Phenolic Compounds

| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Eugenol | Staphylococcus aureus | 0.75 mM | [4] |

| Eugenol | Escherichia coli | 1.11 mM | [4] |

| Eugenol | Candida albicans | - | [2] |

| 2-Allylthymol | Staphylococcus epidermidis | - | [4] |

| 2-Allylthymol | Pseudomonas aeruginosa | - | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control solutions to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of high levels of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include a negative control (cells only), a vehicle control (cells with solvent), and a positive control (cells with LPS and vehicle).

-

After incubation, collect the cell culture supernatant.

-

To a new 96-well plate, add the supernatant and the Griess reagent.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at approximately 540 nm.

-

Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. After incubation, the presence or absence of visible growth (turbidity) is observed. The MIC is the lowest concentration of the agent at which no growth is visible.

-

Reagents and Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Test compound (this compound)

-

Positive control antibiotic (e.g., ampicillin, tetracycline)

-

Sterile 96-well microplates or test tubes

-

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound and the positive control in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted compound. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no turbidity is observed.

-

Visualization of Signaling Pathways and Workflows

The anti-inflammatory effects of many phenolic compounds are mediated through the modulation of key intracellular signaling pathways. Based on the activities of its analogs, this compound is likely to interfere with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: General experimental workflow for evaluating the biological activity of this compound.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Caption: Predicted modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a strong case can be made for its potential as a bioactive molecule based on the extensive data available for its structural analogs. The presence of the phenolic hydroxyl and allyl groups suggests that it is likely to possess antioxidant, anti-inflammatory, and antimicrobial properties. The substitution of a methoxy with an ethoxy group may influence its potency and bioavailability, warranting dedicated investigation.

Future research should prioritize the in vitro and in vivo evaluation of this compound using the standardized protocols outlined in this guide. Such studies will be crucial to confirm its predicted biological activities, determine its potency through quantitative measures, and elucidate its precise mechanisms of action. This foundational research will be essential for assessing its potential for development as a therapeutic agent in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship study and biological evaluation of SAC-Garlic acid conjugates as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Allyl-4-ethoxyphenol: A Technical Review of its Synthesis, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-4-ethoxyphenol is a phenolic compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring an allyl group ortho to a hydroxyl group and an ethoxy group para to the hydroxyl, suggests potential for diverse biological activities and applications as a synthetic intermediate. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and a predictive exploration of its biological relevance based on structurally related analogs. Due to the limited direct research on this specific molecule, this review draws parallels with well-studied analogs, particularly eugenol and its derivatives, to infer potential applications and guide future research.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, its fundamental properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| CAS Number | 142875-24-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Predicted: Pale yellow oil or low-melting solid | Inferred from analogs |

| Boiling Point | Predicted: >200 °C | Inferred from analogs |

| Solubility | Predicted: Soluble in organic solvents, slightly soluble in water | Inferred from analogs |

Synthesis of this compound

The primary and most established method for the synthesis of 2-allylphenols is the Claisen rearrangement of the corresponding allyl phenyl ether.[3][4][5][6][7] This intramolecular thermal rearrangement is a powerful tool for forming carbon-carbon bonds on an aromatic ring.

General Experimental Protocol: Synthesis via Claisen Rearrangement

The synthesis of this compound would typically involve a two-step process:

-

Etherification: 4-Ethoxyphenol is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile) to form 4-ethoxyphenyl allyl ether.

-

Claisen Rearrangement: The isolated 4-ethoxyphenyl allyl ether is then heated to a high temperature (typically 180-220 °C), often without a solvent or in a high-boiling solvent, to induce the[5][5]-sigmatropic rearrangement to yield this compound.[8]

Detailed Methodology:

-

Step 1: Synthesis of 4-Ethoxyphenyl Allyl Ether:

-

To a solution of 4-ethoxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

The reaction mixture is then refluxed for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 4-ethoxyphenyl allyl ether.

-

-

Step 2: Claisen Rearrangement to this compound:

-

The purified 4-ethoxyphenyl allyl ether is placed in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The ether is heated to 200-210 °C in an oil bath for 2-4 hours. The progress of the rearrangement can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Caption: Claisen rearrangement workflow for the synthesis of this compound.

Potential Biological Activities and Pharmacological Relevance

Predicted Biological Activities Based on Analogs:

| Biological Activity | Key Findings from Analogs (Eugenol and derivatives) | Potential Mechanism of Action | References |

| Antimicrobial | Eugenol exhibits broad-spectrum activity against bacteria and fungi. It can disrupt microbial cell membranes and inhibit key enzymes.[9][11] The eugenol derivative 4-allyl-2-methoxy-5-nitrophenol showed potent antifungal activity.[12][13] | Damage to the cytoplasmic membrane, leading to leakage of intracellular components.[9] | [9][11][12][13] |

| Anti-inflammatory | Eugenol has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). | Inhibition of inflammatory mediators and signaling pathways. | [9][10] |

| Antioxidant | The phenolic hydroxyl group in eugenol is a potent scavenger of free radicals. | Donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. | [9][11] |

| Analgesic | Eugenol has been traditionally used as a local anesthetic, particularly in dentistry. | Modulation of ion channels involved in pain signaling. | [10] |

Quantitative Data for Structurally Similar Compounds:

| Compound | Activity | Organism/Assay | Value | Reference |

| Eugenol | Antifungal (MIC) | Candida albicans | 200 µg/mL | [12] |

| 4-Allyl-2-methoxy-5-nitrophenol | Antifungal (MIC) | Candida albicans | 15.6 µg/mL | [12] |

| Eugenol | Antioxidant (IC₅₀) | DPPH radical scavenging | 15.2 µg/mL | [11] |

Potential Signaling Pathway Modulation

Based on the known anti-inflammatory effects of eugenol, it is plausible that this compound could modulate similar intracellular signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a molecule with significant, yet largely unexplored, potential. While direct experimental data is limited, the well-established chemistry of allylphenols and the extensive pharmacological data on its close analogs, such as eugenol, provide a strong foundation for future research. The Claisen rearrangement offers a reliable synthetic route to this compound, enabling further investigation into its properties.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis of this compound, followed by comprehensive spectroscopic and physical characterization.

-

In Vitro Biological Screening: Evaluation of its antimicrobial, antioxidant, and anti-inflammatory activities using a battery of standard assays.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the underlying molecular mechanisms are warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogs to understand the contribution of the ethoxy and allyl groups to its biological profile.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. byjus.com [byjus.com]

- 7. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. US5087766A - Process for producing allyl-substituted phenol compound and the product - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkjps.org [turkjps.org]

- 12. Antifungal activity of eugenol analogues. Influence of different substituents and studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

2-Allyl-4-ethoxyphenol: An In-depth Technical Guide to Safety and Handling

Chemical and Physical Properties

While specific experimental data for 2-Allyl-4-ethoxyphenol is limited, its basic properties are known.[1][2][3] The properties of structurally related compounds are presented below to provide a comparative context for assessing potential characteristics.

| Property | This compound | 4-Ethoxyphenol | 2-Ethoxyphenol | 2-Allyl-4-methoxyphenol |

| CAS Number | 142875-24-9[1][2] | 622-62-8[4] | 94-71-3[5] | 584-82-7[6] |

| Molecular Formula | C₁₁H₁₄O₂[1][2] | C₈H₁₀O₂[4] | C₈H₁₀O₂[7][8] | C₁₀H₁₂O₂[6] |

| Molecular Weight | 178.23 g/mol [1][2] | 138.16 g/mol [4] | 138.16 g/mol [7][8] | 164.20 g/mol [6] |

| Appearance | Not specified | Beige solid[4] | Clear, colorless to yellow liquid[7] | Not specified |

| Melting Point | Not specified | 64 - 67 °C[4] | 20 - 25 °C[8] | Not specified |

| Boiling Point | Not specified | Not available | 216 - 217 °C[7] | Not specified |

| Solubility | Not specified | Soluble in water[4] | Moderately soluble in water[7] | Not specified |

Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for this compound has not been established. However, based on the classifications of analogous phenolic compounds, it is prudent to handle it as a hazardous substance. The following inferred classification is based on data for 4-ethoxyphenol and 2-ethoxyphenol.

| Hazard Class | Inferred Classification for this compound | Basis (Structurally Similar Compounds) |

| Acute Toxicity, Oral | Category 4 | 4-Ethoxyphenol is classified as Acute Toxicity (Oral), Category 4.[4] |

| Skin Corrosion/Irritation | Category 2 | 4-Ethoxyphenol is classified as Skin Corrosion/Irritation, Category 2.[4] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2 | 4-Ethoxyphenol is classified as Serious Eye Damage/Eye Irritation, Category 1.[4] 2-Ethoxyphenol is noted to cause serious eye damage.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | 4-Ethoxyphenol is classified for specific target organ toxicity (single exposure), Category 3, with respiratory system as the target organ.[4] |

| Skin Sensitization | Possible Sensitizer | 2-Ethoxyphenol may cause an allergic skin reaction.[5] |

Inferred Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Inferred Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile (Inferred)

Detailed toxicological studies on this compound are not available. The toxicological profile is inferred from data on related alkylphenols and ethoxylated phenols. Alkylphenols and their derivatives have been noted for their potential to act as endocrine disruptors and can cause a range of adverse health effects.[9][10][11][12]

Potential Health Effects:

-

Acute Effects: Based on related compounds, acute exposure may cause irritation to the skin, eyes, and respiratory tract.[4][5] Ingestion may be harmful.[4]

-

Chronic Effects: Prolonged or repeated exposure to phenolic compounds can lead to systemic toxicity, affecting organs such as the liver and kidneys.[13] Some alkylphenols are suspected of causing genetic defects.[14]

-

Endocrine Disruption: Alkylphenols, particularly those with longer alkyl chains, are known to have estrogenic effects and can act as endocrine disruptors.[12][15] The potential for this compound to exhibit such activity should be considered.

Occupational Exposure Limits (Inferred)

There are no established occupational exposure limits (OELs) for this compound. In the absence of specific limits, it is crucial to minimize exposure to the lowest reasonably achievable level. For 4-ethoxyphenol, no specific OELs have been established by major regulatory bodies.[16]

Safe Handling and Storage

Given the lack of comprehensive safety data, a conservative approach to handling and storage is essential.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling powders or creating aerosols.[17][18]

-

Ensure that safety showers and eyewash stations are readily accessible.[17]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory.[13] A face shield should be worn when there is a risk of splashing.[13][19]

-

Skin Protection: A lab coat must be worn.[13] For potential splash hazards, a chemically resistant apron is recommended.[13]

-

Hand Protection: Due to the potential for skin absorption and irritation, appropriate chemical-resistant gloves are critical. Nitrile gloves may be suitable for incidental contact, but for direct or prolonged handling, more robust gloves such as neoprene or butyl rubber should be considered.[13][19] Always inspect gloves before use and change them immediately if contaminated.

-

Respiratory Protection: If working outside of a fume hood where inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[17]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Contaminated work clothing should be removed and laundered separately before reuse.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]

-

Store away from strong oxidizing agents and strong bases, as these are incompatible with phenolic compounds.[4]

-

Keep away from heat, sparks, and open flames.[13]

Accidental Release and First Aid Measures

Accidental Release:

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[20]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation or other symptoms develop, seek medical attention. For phenol burns, polyethylene glycol (PEG 300 or 400) can be effective in decontaminating the skin.[14][21]

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16]

Fire and Explosion Hazard

The fire and explosion hazard for this compound is not specifically known. However, many organic compounds are combustible.

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[4]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.[4]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow this chemical to enter the environment.

Experimental Protocols

Due to the absence of published studies on this compound, specific experimental protocols involving this compound cannot be provided. However, a general protocol for the allylation of a phenol is described below. This is a common synthetic route and provides a framework for how this compound might be synthesized in a laboratory setting.

General Protocol for the Allylation of a Phenol:

Objective: To synthesize an allyl-substituted phenol via Williamson ether synthesis followed by a Claisen rearrangement.

Materials:

-

Starting phenol (e.g., 4-ethoxyphenol)

-

Allyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating mantle and reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

O-Allylation (Williamson Ether Synthesis): a. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, dissolve the starting phenol and potassium carbonate in acetone. b. Slowly add allyl bromide to the reaction mixture. c. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). d. Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. e. Remove the solvent in vacuo using a rotary evaporator. f. Purify the resulting allyl phenyl ether by column chromatography if necessary.

-

Claisen Rearrangement: a. Place the purified allyl phenyl ether in a suitable high-boiling point solvent or neat in a reaction vessel equipped with a reflux condenser. b. Heat the mixture to a high temperature (typically >200 °C) to induce the rearrangement. c. Monitor the reaction by TLC. d. Upon completion, cool the reaction mixture. e. Purify the resulting allyl-substituted phenol by column chromatography.

Safety Precautions for this Protocol:

-

Allyl bromide is a lachrymator and is toxic. Handle it in a fume hood with appropriate PPE.

-

The Claisen rearrangement is often performed at high temperatures, so appropriate precautions against thermal hazards should be taken.

-

All steps should be carried out in a well-ventilated fume hood.

Visualizations

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-Allyl-4-methoxyphenol | C10H12O2 | CID 346056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. greenspec.co.uk [greenspec.co.uk]

- 10. Endocrine-disrupting metabolites of alkylphenol ethoxylates - A critical review of analytical methods, environmental occurrences, toxicity, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Environmental estrogenic effects of alkylphenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. ehs.wwu.edu [ehs.wwu.edu]

- 15. www2.mst.dk [www2.mst.dk]

- 16. sds.metasci.ca [sds.metasci.ca]

- 17. lsuhsc.edu [lsuhsc.edu]

- 18. ehs.umich.edu [ehs.umich.edu]

- 19. hsa.ie [hsa.ie]

- 20. echemi.com [echemi.com]

- 21. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

Navigating the Solubility Landscape of 2-Allyl-4-ethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Allyl-4-ethoxyphenol (CAS 142875-24-9).[1] Due to a notable absence of direct quantitative solubility data in publicly available literature, this document leverages information on structurally similar compounds to infer potential solubility profiles. Furthermore, it details established experimental protocols for solubility determination of phenolic compounds and explores computational models for solubility prediction. This guide aims to equip researchers with the necessary theoretical framework and practical methodologies to effectively work with this compound in various solvent systems.

Introduction to this compound

This compound is a phenolic compound with potential applications in various fields of chemical research and development. Understanding its solubility is a critical first step in formulation, reaction chemistry, and biological studies. The molecular structure, featuring both a hydrophobic allyl group and a more polar ethoxyphenol moiety, suggests a nuanced solubility profile that will be highly dependent on the chosen solvent.

Inferred Solubility Profile

Table 1: Solubility Data of Structurally Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| 2-Ethoxyphenol | Water | 9 g/L | Not Specified |

| 2-Ethoxyphenol | Water | 8.414 g/L | 24.99 |

| 2-Allyl-4-methoxyphenol | Chloroform | Slightly Soluble | Not Specified |

| 2-Allyl-4-methoxyphenol | DMSO | Slightly Soluble | Not Specified |

| 2-Allyl-4-methoxyphenol | Methanol | Slightly Soluble | Not Specified |

| 4-Ethoxyphenol | Water | Slightly soluble to soluble | Not Specified |

| 4-Ethoxyphenol | Oils | Soluble | Not Specified |

Data compiled from multiple sources.[2][3][4]

Based on this data, it is reasonable to hypothesize that this compound will exhibit limited solubility in water and greater solubility in organic solvents, particularly those with moderate polarity. The presence of the allyl group, in comparison to 2-ethoxyphenol, may slightly decrease its aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, established experimental methods for phenolic compounds can be employed. The shake-flask method is a widely accepted standard.[5][6]

Shake-Flask Method

This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Steps:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A carefully measured aliquot of the clear supernatant is withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods range from empirical fragment-based approaches to more rigorous thermodynamic calculations.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use mathematical equations to correlate the structural properties of molecules with their physicochemical properties, including solubility.[7] These models are trained on large datasets of compounds with known solubilities.

Thermodynamic Cycle Methods

These methods calculate solubility based on the free energy of solvation and the free energy of the solid state. While computationally intensive, they can provide highly accurate predictions.

Logical Relationship of Solubility Prediction Methods:

Caption: Interplay of experimental data and computational methods for solubility prediction.

Conclusion

While direct, experimentally determined quantitative solubility data for this compound remains elusive, a combination of inferences from related compounds, established experimental protocols, and computational prediction methods provides a robust framework for researchers. It is recommended that for any critical application, the solubility be determined experimentally using the methods outlined in this guide. The information presented here serves as a valuable starting point for scientists and professionals in drug development and other research areas to effectively utilize this compound.

References

- 1. scbt.com [scbt.com]

- 2. Cas 94-71-3,2-Ethoxyphenol | lookchem [lookchem.com]

- 3. 2-ALLYL-4-METHOXYPHENOL CAS#: 584-82-7 [m.chemicalbook.com]

- 4. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Stability and Degradation of 2-Allyl-4-ethoxyphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the stability and degradation of 2-Allyl-4-ethoxyphenol. This guide is constructed based on established principles of organic chemistry, forced degradation studies of analogous compounds, and the known reactivity of its constituent functional groups: a phenol, an allyl group, and an ethoxy ether.

Introduction

This compound is a phenolic compound with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and specialty chemicals. Understanding its stability and degradation profile is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products that may impact its efficacy and safety. This technical guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions and outlines detailed experimental protocols for its analysis.

Physicochemical Properties of this compound and Related Compounds

A summary of the key physicochemical properties is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

| Property | This compound | 4-allyl-2-ethoxyphenol (Isomer) | 2-Allyl-4-methoxyphenol (Analogue) |

| CAS Number | 142875-24-9 | 1755-54-0 | 584-82-7 |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 164.20 g/mol |

| Boiling Point | Not available | 280.7 °C at 760 mmHg[1] | 144-145 °C at 13 Torr |

| LogP | Not available | 2.52 | 2.6 |

| Appearance | Not available | Not available | Clear Dark Yellow Oil |

| Stability Note | Not available | Not available | Light Sensitive |

Potential Degradation Pathways

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[2] Based on the structure of this compound, degradation is anticipated to occur through hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Degradation

The ether linkage in this compound is generally stable to hydrolysis under neutral and mild basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the ethoxy group to form the corresponding catechol derivative (4-allyl-benzene-1,2-diol) and ethanol is possible. Phenolic ethers are known to be more resistant to acid-catalyzed hydrolysis than alkyl ethers due to the electron-withdrawing nature of the aromatic ring.[3] The reaction typically requires strong acids like HBr or HI.[4]

Under acidic conditions, dimerization of the parent molecule may also occur, as has been observed with the structurally similar compound eugenol.[5][6][7]

Oxidative Degradation

Phenols are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[2][8] The phenolic hydroxyl group can be oxidized to form colored quinone-type structures.

The allyl group is also a primary target for oxidation. This can proceed through several pathways:

-

Epoxidation: Oxidation of the double bond to form an epoxide.

-

Oxidative Cleavage: Cleavage of the double bond to yield an aldehyde and formaldehyde.

-

Hydroxylation: Formation of a diol at the double bond.

Drawing parallels with eugenol degradation, a likely pathway involves the oxidation of the allyl side chain to form intermediates analogous to ferulic acid and vanillin.[9]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. Phenolic compounds can absorb UV light and undergo photochemical reactions. Guaiacol (2-methoxyphenol), a related compound, is known to be air and light sensitive.[10] Potential photodegradation pathways include:

-

Oxidation: Light can catalyze the oxidation of the phenol and/or allyl group.

-

Polymerization: Formation of colored polymeric materials.

-

Rearrangement: Isomerization of the allyl group to a propenyl group.

For photostability testing, ICH Q1B guidelines recommend exposure to a combination of cool white fluorescent and near-ultraviolet lamps.[11]

Thermal Degradation

Elevated temperatures can induce degradation, often following first-order kinetics.[12][13] For phenolic compounds, thermal stress can lead to the cleavage of substituent groups and polymerization.[1][9] The degradation rate is typically dependent on temperature, pH, and the presence of other substances.[12] For solid-state thermal degradation, studies are often conducted at temperatures ranging from 40°C to 80°C.[8]

A potential degradation pathway for this compound under thermal stress is the cleavage of the ethoxy and allyl groups, leading to simpler phenolic structures and potentially polymerization.

Predicted Degradation Products

Based on the pathways described above, a range of degradation products can be anticipated. These are summarized in Table 2.

| Degradation Type | Potential Degradation Products | Predicted Mechanism |

| Acid Hydrolysis | 4-Allylcatechol, Ethanol, Dimeric impurities | Cleavage of the ethoxy group, Dimerization |

| Base Hydrolysis | Likely stable, potential for minor oxidation | Generally stable to hydrolysis |

| Oxidation | 4-(2,3-dihydroxypropyl)-2-ethoxyphenol, 2-ethoxy-4-(2-oxoethyl)phenol, Benzoquinone derivatives, Formaldehyde | Oxidation of the allyl group and phenolic ring |

| Photolysis | Propenyl isomer, Quinone-type compounds, Polymeric materials | Isomerization of the allyl group, Photo-oxidation |

| Thermal Stress | Simpler phenols, Polymeric materials | Cleavage of side chains, Polymerization |

Quantitative Data from Analogous Compounds

While specific kinetic data for this compound is unavailable, data from related phenolic compounds can provide an estimate of potential degradation rates.

Table 3: Representative Thermal Degradation Kinetics of Phenolic Compounds

| Compound/Extract | Temperature | pH | Half-life (t₁/₂) | Kinetic Order | Reference |

| Phenolic extract from Bixa orellana L. | 70-90 °C | 3-8 | Varies with conditions | First-order | [12] |

| Phenolic extract from Bixa orellana L. | -20-37 °C | 3-8 | 40.72-202.47 days | First-order | [12][13] |

| Phenolic compounds from cherries | Not specified | Not specified | Varies with temperature | First-order | [14] |

Table 4: Example Quantitative Analysis of Eugenol by HPLC

| Parameter | Result | Reference |

| Linearity Range | 12.5 to 1000 ng/mL | [15][16] |

| Limit of Detection (LOD) | 0.81 ng/mL | [15][16] |

| Limit of Quantitation (LOQ) | 2.47 ng/mL | [15][16] |

| Intraday Precision (%RSD) | 0.08-0.27% | [15][16] |

| Interday Precision (%RSD) | 0.32-1.19% | [15][16] |

| Recovery | 103.7% | [17] |

Experimental Protocols

The following are detailed, representative protocols for conducting forced degradation studies on this compound.

Forced Degradation Protocols

General Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solution):

-

To 1 mL of the stock solution, add 9 mL of purified water.

-

Incubate the solution at 70°C in a controlled temperature chamber for 48 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Spread a thin layer of solid this compound in a petri dish.

-

Place the dish in a controlled temperature oven at 70°C for 7 days.

-

At specified time points, weigh an appropriate amount of the solid, dissolve in a suitable solvent, and dilute for HPLC analysis.

-

-

Photodegradation:

-

Expose a solution of this compound (100 µg/mL in a quartz cuvette) and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time intervals by HPLC.

-

HPLC Method for Analysis

The following is a representative HPLC method for the analysis of this compound and its potential degradation products. Method optimization will be required.

-

Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is a common starting point for phenolic compounds.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Methanol

-

-

Gradient Program (Example):

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25-30 min: 90% to 30% B

-

30-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[12]

-

Detection Wavelength: 280 nm (or scan with PDA to identify optimal wavelengths for parent and degradation products).[12]

-

Injection Volume: 20 µL.[12]

Visualizations

Predicted Degradation Pathways

Caption: Predicted degradation pathways of this compound under stress conditions.

Experimental Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study of this compound.

Potential Biological Signaling Pathway Interaction

Given that some phenolic compounds, such as bisphenol F, have been linked to endocrine disruption, a potential area of biological interaction for this compound or its degradation products could be nuclear receptor signaling pathways like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.[7]

Caption: Hypothetical interaction with the PPARγ signaling pathway, a target for some phenolic compounds.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. biomedres.us [biomedres.us]

- 3. Eugenol [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Verbenone - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Deciphering Adverse Outcome Pathway Network Linked to Bisphenol F Using Text Mining and Systems Toxicology Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. summit.sfu.ca [summit.sfu.ca]

- 10. Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC-MS/MS and antibacterial activity of them against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-ethoxyphenol, 622-62-8 [thegoodscentscompany.com]

- 12. HPLC-based analysis of phenol degradation rate and its oxidation products [bio-protocol.org]

- 13. epa.gov [epa.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]

- 16. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

2-Allyl-4-ethoxyphenol quantum yield determination

An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 2-Allyl-4-ethoxyphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1].

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a key characteristic for applications such as fluorescent probes, sensors, and imaging agents[2]. The determination of Φf for a compound like this compound, a derivative of the well-known eugenol, is essential for evaluating its potential in these areas.

This guide focuses on the comparative method, also known as the relative method, which is the most common and reliable technique for determining Φf in solution[2][3]. This method involves comparing the fluorescence properties of the test sample (this compound) to a well-characterized fluorescent standard with a known quantum yield[3].

Core Principles of the Relative Quantum Yield Method

The relative method is based on the principle that if a standard and a sample solution have identical absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons[3]. Therefore, a ratio of their integrated fluorescence intensities, with corrections for the refractive index of the solvents, will yield the ratio of their quantum yields[3][4].

The governing equation for calculating the relative quantum yield (Φs) of the sample is:

Φs = Φr * (Is / Ir) * (As / Ar) * (ns² / nr²)

Where:

-

Φs and Φr are the fluorescence quantum yields of the sample and reference, respectively.

-

Is and Ir are the integrated fluorescence intensities of the sample and reference.

-

As and Ar are the absorbances of the sample and reference at the excitation wavelength.

-

ns and nr are the refractive indices of the sample and reference solutions (solvents).

To minimize errors, it is critical to keep the absorbance of both the sample and reference solutions below 0.1 at the excitation wavelength to avoid inner filter effects[4].

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for determining the fluorescence quantum yield of this compound using the relative method.

Materials and Instrumentation

-

Test Compound: this compound

-

Reference Standard: A well-characterized fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.1 N H₂SO₄, Rhodamine 6G in ethanol). The standard should have an absorption spectrum that overlaps with the sample[1][4].

-

Solvent: A spectroscopy-grade solvent in which both the sample and standard are soluble and stable. The solvent should be non-fluorescent.

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Corrected Spectrofluorometer

-

Quartz cuvettes (1 cm path length) of identical material and dimensions[4].

-

Solution Preparation

-

Stock Solutions: Prepare concentrated stock solutions of both this compound and the reference standard in the chosen solvent.

-

Working Solutions: Prepare a series of dilutions for both the sample and the standard from the stock solutions. The concentrations should be adjusted to yield solutions with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength. Preparing multiple concentrations allows for the verification of linearity and helps identify potential issues like dye aggregation[3][4].

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for determining the relative quantum yield.

Caption: Experimental Workflow for Relative Quantum Yield Determination.

Measurement Procedure

-

Absorbance Spectra: Record the UV-Vis absorption spectra for all prepared solutions of the sample and standard against a solvent blank.

-

Select Excitation Wavelength (λex): Identify a suitable excitation wavelength where both the sample and the standard exhibit significant absorbance. Using the same λex for both is ideal[4].

-

Record Absorbance Values: For each solution, note the absorbance value at the selected λex.

-

Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at λex. Ensure that identical instrument settings (e.g., excitation and emission slit widths, detector gain) are used for both the sample and standard measurements[1]. The measurement range should cover the entire fluorescence spectrum of each compound[1].

Data Analysis

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at λex.

-

Determine Gradients: The resulting plots should be linear. Determine the gradient (slope) for both the sample and standard plots.

-